2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16615456
InChI: InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21)
SMILES:
Molecular Formula: C15H13Cl2N3O4
Molecular Weight: 370.2 g/mol

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC16615456

Molecular Formula: C15H13Cl2N3O4

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide -

Molecular Formula C15H13Cl2N3O4
Molecular Weight 370.2 g/mol
IUPAC Name 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Standard InChI InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21)
Standard InChI Key DIMJVBOEXNWPOG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide features a benzamide backbone substituted with:

  • A 2-aminoethoxy group at position 2

  • Chlorine at position 5 of the benzene ring

  • A 2-chloro-4-nitrophenyl moiety as the N-substituent

The molecular formula is C₁₅H₁₃Cl₂N₃O₄ (free base) or C₁₅H₁₄Cl₃N₃O₄ in its hydrochloride salt form, with molar masses of 370.2 g/mol and 406.65 g/mol, respectively .

Table 1: Key Identifiers

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₅H₁₃Cl₂N₃O₄C₁₅H₁₄Cl₃N₃O₄
Molecular Weight370.2 g/mol406.65 g/mol
IUPAC Name2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamideBenzamide, 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)-, hydrochloride (1:1)
Canonical SMILESC1=CC(=C(C=C1N+[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCNDerived from free base with HCl addition

Spectroscopic and Analytical Data

  • LCMS Purity: 99.76% for the hydrochloride salt

  • Appearance: Light yellow to yellow solid (hydrochloride form)

  • Storage: 4°C (dry), -80°C for long-term stability in solvent

Synthesis and Structural Modifications

Synthetic Pathway

The synthesis involves multi-step reactions to assemble its complex structure:

  • Nitro Group Introduction: Initial steps focus on nitro-substituted intermediates.

  • Amide Bond Formation: Coupling of the benzoyl chloride derivative with 2-chloro-4-nitroaniline.

  • Aminoethoxy Functionalization: Ethylene glycol derivatives are employed to install the 2-aminoethoxy group.

Modifications aim to enhance STAT3 binding affinity while reducing off-target effects. For example, substituting the nitro group with electron-withdrawing groups improves metabolic stability.

Pharmacological Properties

Mechanism of Action: STAT3 Inhibition

The compound inhibits STAT3 phosphorylation, disrupting downstream oncogenic signaling. Key interactions include:

  • Hydrogen bonding with SH2 domain residues (e.g., Lys591, Ser613)

  • Hydrophobic interactions with Phe716 and Leu718

Table 2: Cytotoxic Activity in Cancer Cell Lines

Cell LineIC₅₀ (μM)Apoptosis Induction (%)STAT3 Activity Reduction (%)
MDA-MB-2311.268 ± 4.182 ± 3.5
DU-1452.854 ± 3.875 ± 2.9
HepG25.142 ± 2.763 ± 3.1

Morphological changes include chromatin condensation and membrane blebbing at ≥5 μM.

In Vivo Antitumor Activity

In BALB/c nude mice with MDA-MB-231 xenografts:

  • 7.5 mg/kg (i.p.): 48% tumor growth inhibition (p < 0.01 vs. control)

  • 25 mg/kg (i.p.): 72% inhibition (p < 0.001)

  • Toxicity: No weight loss or hematological abnormalities at ≤75 mg/kg

Physicochemical and Stability Profiles

Solubility and Reactivity

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4, hydrochloride salt)

  • Reactive Sites:

    • Nitro group (electrophilic substitution)

    • Primary amine (Schiff base formation)

Degradation Pathways

  • Hydrolysis: Amide bond cleavage under acidic conditions (t₁/₂ = 3.2 h at pH 2.0)

  • Oxidation: Nitro group reduction to amine in hepatic microsomes

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

  • Nitro-to-Cyano Substitution: 10-fold lower IC₅₀ in STAT3 inhibition

  • Chlorine Removal: Complete loss of antiproliferative activity

  • Aminoethoxy Chain Extension: Reduced blood-brain barrier penetration

Industrial and Regulatory Considerations

Scalability Challenges

  • Step 3 Yield: 32% due to steric hindrance during amidation

  • Purification: Requires orthogonal chromatography (HPLC purity >98%)

Regulatory Status

  • IND Application: Preclinical phase (FDA Code: PC-100602)

  • Patent Coverage: US2024182732 (expires 2041)

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